Ro 43-5054: A Technical Guide for Researchers
Ro 43-5054: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of Ro 43-5054, a potent and selective antagonist of the platelet glycoprotein (B1211001) IIb/IIIa receptor.
Chemical Structure and Properties
Ro 43-5054, with the IUPAC name N-[N-[N-(p-amidinobenzoyl)-β-alanyl]-L-α-aspartyl]-3-phenyl-L-alanine, is a peptidomimetic inhibitor. Its chemical structure and key properties are summarized below.
Chemical Structure:
Table 1: Chemical and Physical Properties of Ro 43-5054
| Property | Value | Source |
| Molecular Formula | C24H27N5O7 | --INVALID-LINK-- |
| Molecular Weight | 497.5 g/mol | --INVALID-LINK-- |
| CAS Number | 138107-58-1 | --INVALID-LINK-- |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Biological Activity and Mechanism of Action
Ro 43-5054 is a highly potent inhibitor of platelet aggregation. It selectively targets the glycoprotein IIb/IIIa (GP IIb/IIIa) receptor on the surface of platelets, preventing the binding of fibrinogen and thereby blocking the final common pathway of platelet aggregation.
Table 2: Biological Activity of Ro 43-5054
| Parameter | Value | Conditions | Source |
| IC50 (Platelet Aggregation Inhibition) | 0.06 µM | Human platelet-rich plasma (PRP), ADP-induced | --INVALID-LINK-- |
Glycoprotein IIb/IIIa Signaling Pathway
The GP IIb/IIIa signaling pathway is a critical component of hemostasis and thrombosis. Upon platelet activation by agonists such as ADP, thrombin, or collagen, an "inside-out" signaling cascade leads to a conformational change in the GP IIb/IIIa receptor, increasing its affinity for fibrinogen. The binding of fibrinogen to activated GP IIb/IIIa receptors on adjacent platelets leads to platelet aggregation. This binding also triggers "outside-in" signaling, which further promotes platelet activation and thrombus stabilization. Ro 43-5054 acts by competitively inhibiting the binding of fibrinogen to the activated GP IIb/IIIa receptor.
Caption: Glycoprotein IIb/IIIa Signaling Pathway and Inhibition by Ro 43-5054.
Experimental Protocols
The following are generalized protocols for assessing the activity of GP IIb/IIIa inhibitors like Ro 43-5054.
Platelet Aggregation Inhibition Assay (IC50 Determination)
This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of Ro 43-5054 on platelet aggregation in human platelet-rich plasma (PRP).
Materials:
-
Human whole blood collected in 3.2% sodium citrate.
-
Agonist: Adenosine diphosphate (B83284) (ADP).
-
Ro 43-5054 stock solution.
-
Platelet aggregometer.
-
Pipettes and consumables.
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15 minutes at room temperature to obtain platelet-rich plasma (PRP). Centrifuge the remaining blood at a higher speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP), which is used as a reference (100% aggregation).
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10^8 platelets/mL) using PPP.
-
Incubation: Pre-warm the PRP samples to 37°C for 10 minutes in the aggregometer cuvettes with a stir bar.
-
Inhibitor Addition: Add varying concentrations of Ro 43-5054 to the PRP samples and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Aggregation Induction: Initiate platelet aggregation by adding a fixed concentration of ADP (e.g., 10 µM).
-
Data Recording: Record the change in light transmission for 5-10 minutes. The maximum aggregation is recorded.
-
IC50 Calculation: Plot the percentage of platelet aggregation inhibition against the logarithm of the Ro 43-5054 concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the maximal aggregation response.
Caption: Experimental Workflow for Platelet Aggregation Inhibition Assay.
Fibrinogen Binding Assay
This protocol outlines a method to assess the ability of Ro 43-5054 to inhibit the binding of fibrinogen to platelets.
Materials:
-
Washed human platelets.
-
Fluorescently labeled (e.g., FITC) or radiolabeled (e.g., ¹²⁵I) human fibrinogen.
-
Platelet agonist (e.g., ADP or thrombin).
-
Ro 43-5054 stock solution.
-
Flow cytometer or gamma counter.
-
Buffers and reagents.
Procedure:
-
Platelet Preparation: Prepare washed platelets from human blood to remove plasma proteins.
-
Incubation with Inhibitor: Incubate the washed platelets with varying concentrations of Ro 43-5054 at room temperature for a specified time.
-
Platelet Activation: Activate the platelets with an agonist (e.g., ADP) in the presence of Ca²⁺.
-
Fibrinogen Addition: Add labeled fibrinogen to the platelet suspension and incubate to allow binding.
-
Separation of Platelets: Separate the platelets from the unbound fibrinogen by centrifugation through a dense medium (e.g., silicone oil) or by gel filtration.
-
Quantification:
-
For fluorescently labeled fibrinogen, analyze the platelets by flow cytometry to measure the mean fluorescence intensity.
-
For radiolabeled fibrinogen, measure the radioactivity of the platelet pellet using a gamma counter.
-
-
Data Analysis: Determine the concentration of Ro 43-5054 that inhibits 50% of the specific fibrinogen binding.
This guide provides a foundational understanding of Ro 43-5054 for research and development purposes. Further investigation into its pharmacokinetic and pharmacodynamic properties is recommended for a comprehensive evaluation.
